DL5050 vs. CITCO: Achieving Complete Functional Selectivity for hCAR Over hPXR
In a direct head-to-head comparison using transient transfection luciferase reporter assays in HepG2 cells, DL5050 demonstrated no measurable agonism towards hPXR up to the highest tested concentration, in stark contrast to the dual agonist CITCO [1]. This functional selectivity is the primary basis for DL5050's use as a probe to isolate hCAR-specific biology from hPXR-mediated effects.
| Evidence Dimension | hPXR Activation (Agonism) |
|---|---|
| Target Compound Data | No activation |
| Comparator Or Baseline | CITCO (Activates hPXR significantly, dual agonist) |
| Quantified Difference | Complete functional selectivity for hCAR over hPXR |
| Conditions | HepG2 cell-based luciferase reporter gene assay; concentrations up to 92 µM [1] |
Why This Matters
Procurement of DL5050 eliminates the confounding variable of hPXR co-activation, a primary limitation of CITCO, ensuring that observed changes in CYP2B6 or other markers are attributable solely to hCAR.
- [1] Liang D, Li L, Lynch C, Mackowiak B, Hedrich WD, Ai Y, Yin Y, Heyward S, Xia M, Wang H, Xue F. DL5050, a Selective Agonist for the Human Constitutive Androstane Receptor. ACS Med Chem Lett. 2019 Jun 12;10(7):1039-1044. doi: 10.1021/acsmedchemlett.9b00079. View Source
